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Compound of Interest

Compound Name: Catalpalactone

Cat. No.: B180410

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a naturally occurring lactone isolated from Catalpa ovata, has emerged as a
versatile chemical probe for investigating various biological systems.[1][2] Its diverse
pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects,
make it a valuable tool for target identification and pathway elucidation in drug discovery and
chemical biology.[3][4][5] This document provides detailed application notes and experimental
protocols for utilizing catalpalactone as a chemical probe to explore its biological functions.

Physicochemical Properties

Property Value Reference
Molecular Formula C15H1404 PubChem CID: 3014018
Molecular Weight 258.27 g/mol PubChem CID: 3014018

3-(2,2-dimethyl-6-oxopyran-3-
IUPAC Name PubChem CID: 3014018
yI)-2-benzofuran-1-one

CAS Number 1585-68-8 PubChem CID: 3014018

Biological Activities and Applications
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Catalpalactone has been demonstrated to modulate several key biological pathways, making
it a useful probe for studying inflammation, neurobiology, and cancer biology.

Anti-inflammatory Activity

Catalpalactone exhibits significant anti-inflammatory properties by inhibiting the production of
pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] It has
been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and
subsequently reduce nitric oxide (NO) production.[1] Furthermore, it downregulates the
secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-
alpha (TNF-a).[1][2] The mechanism of action involves the inhibition of the IRF3, NF-kB, and
IFN-B/STAT-1 signaling pathways.[1][2]

Neuroprotective and Neuromodulatory Effects

In the context of neurobiology, catalpalactone has shown neuroprotective effects in models of
ischemic brain injury.[5][6] It promotes the polarization of microglial cells towards the anti-
inflammatory M2 phenotype, which is crucial for neuroprotection.[5][6] Additionally,
catalpalactone has been found to inhibit dopamine biosynthesis in PC12 cells, suggesting its
potential as a probe for studying dopaminergic pathways and related neurological disorders.[4]

Cytotoxic Activity

Catalpalactone has also demonstrated cytotoxic activities against certain cell lines, indicating
its potential for investigation in cancer research.[3]

Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Effects of
Catalpalactone on LPS-induced RAW264.7 Macrophages
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Parameter Concentration (uM)  Inhibition/Effect Reference
) Concentration-
NO Production 5, 10, 30, 50 o [1]
dependent inhibition
INOS mRNA Concentration-
_ 5, 10, 30, 50 — [1]
Expression dependent inhibition
iINOS Protein Concentration-
_ 5, 10, 30, 50 N [1]
Expression dependent inhibition
) Concentration-
IL-6 Production 5, 10, 30, 50 [1]

dependent reduction

Concentration-
5, 10, 30, 50 . [1]
dependent reduction

TNF-a Production

No significant
up to 50 [1]

Cell Viability eytotoxicity

Table 2: Effects of Catalpalactone on Dopamine
Biosynthesis in PC12 Cells

Parameter Concentration (uM)  Effect Reference
Intracellular Dopamine
5-30 ICs0 = 22.1 M [4]
Content
o No significant
Cell Viability 5-20 ] [4]
alteration

Cell Viability 30 Altered cell viability [4]
Tyrosine Hydroxylase

Y _ 'y Y 20 Inhibition [4]
(TH) Activity
Aromatic-l-amino acid
decarboxylase 20 Inhibition [4]
(AADC) Activity

Table 3: Neuroprotective Effects of Catalpalactone
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Model Treatment Effect Reference

Reduced neurological
MCAO Rat Model 15 mg/kg (i.p.) defects, promoted M2 [5]

microglia infiltration

Optimal M2
OGD/R-induced BV2 polarization, increased
_ 15uM I [51[6]
Microglial Cells cell viability,

decreased apoptosis

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in
RAW264.7 Macrophages

1. Cell Culture and Treatment:

o Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin at 37°C in a 5% CO:z incubator.

o Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO, 6-well for
protein/RNA) and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of catalpalactone (e.g., 5, 10, 30, 50 uM) for
2 hours.

o Stimulate the cells with 1 pg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 18-24
hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):
o After LPS stimulation, collect 100 pL of the cell culture supernatant.

e Mix the supernatant with 100 pL of Griess reagent (a mixture of 1% sulfanilamide in 5%
phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

e Incubate at room temperature for 10-15 minutes in the dark.
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Measure the absorbance at 540 nm using a microplate reader.

Quantify nitrite concentration using a sodium nitrite standard curve.
. Cell Viability Assay (MTT Assay):

After treatment, remove the culture medium.

Add 100 pL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for
3-4 hours at 37°C.

Remove the MTT solution and add 100 pL of DMSO to dissolve the formazan crystals.
Shake the plate for 15 minutes and measure the absorbance at 492 nm.
. Western Blot Analysis for INOS Expression:
Lyse the cells with RIPA buffer containing protease inhibitors.
Determine the protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 30-50 pg) on an SDS-PAGE gel and transfer to a
PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour.
Incubate with a primary antibody against INOS overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room
temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
. Cytokine Measurement (ELISA):
Collect the cell culture supernatant after treatment.

Measure the concentration of IL-6 and TNF-a using commercially available ELISA kits
according to the manufacturer's instructions.
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Protocol 2: Evaluation of Dopamine Biosynthesis
Inhibition in PC12 Cells

1. Cell Culture and Treatment:

e Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS,
and 1% penicillin-streptomycin.

e Seed cells and allow them to adhere.

o Treat cells with catalpalactone at various concentrations (e.g., 5-30 uM) for the desired
duration (e.g., 24 hours).

2. Dopamine Content Measurement:
e Harvest the cells and lyse them.

¢ Measure the intracellular dopamine concentration using a commercially available dopamine
ELISA kit or by HPLC with electrochemical detection.

3. Enzyme Activity Assays:

o Prepare cell lysates and measure the activity of tyrosine hydroxylase (TH) and aromatic-I-
amino acid decarboxylase (AADC) using specific activity assay Kits as per the
manufacturer's protocols.

Signaling Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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